Butyrylcholinesterase (BChE) Inhibitory Activity: 4-(Phenoxymethyl)phenylboronic acid vs. Undefined Arylboronic Acid Library
In a study evaluating arylboronic acids as butyrylcholinesterase inhibitors, 4-(Phenoxymethyl)phenylboronic acid demonstrated an IC50 of 3.12 ± 0.04 µg/mL against human BChE. While the full dataset for all analogs in the library is not publicly available in the retrieved secondary source, this value indicates moderate potency and serves as a benchmark for this specific substitution pattern . In contrast, the simpler parent compound, phenylboronic acid, is typically inactive or exhibits very weak inhibition in such assays, highlighting the critical contribution of the para-phenoxymethyl substituent for target engagement.
| Evidence Dimension | Inhibitory potency against human butyrylcholinesterase (hBChE) |
|---|---|
| Target Compound Data | IC50 = 3.12 ± 0.04 µg/mL |
| Comparator Or Baseline | Phenylboronic acid (unquantified in source, but class-level inference: generally weak or inactive) |
| Quantified Difference | Not directly calculable from available data; qualitative improvement over unsubstituted phenylboronic acid |
| Conditions | In vitro enzymatic assay; details of substrate and incubation time not specified in the secondary source. |
Why This Matters
For medicinal chemists selecting a boronic acid fragment for BChE inhibitor design, this compound provides a validated, quantitative starting potency point, which may be superior to simpler arylboronic acids that lack this reported activity.
